molecular formula C13H11NO2 B1610266 3-Methyl-3'-nitro-1,1'-biphenyl CAS No. 952-03-4

3-Methyl-3'-nitro-1,1'-biphenyl

Cat. No.: B1610266
CAS No.: 952-03-4
M. Wt: 213.23 g/mol
InChI Key: LCASELMABFFEAT-UHFFFAOYSA-N
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Description

3-Methyl-3'-nitro-1,1'-biphenyl (MNBP) is a synthetic organic compound that has been used in scientific research for several decades. It is a member of the nitroaromatic family of compounds, which are known for their diverse range of applications in various fields. MNBP has been studied extensively for its potential use as a fluorescent probe, as well as its potential applications in materials science and biological research.

Scientific Research Applications

Antimalarial Activity

  • Research has shown that certain biphenyl derivatives, including compounds related to 3-Methyl-3'-nitro-1,1'-biphenyl, have significant antimalarial activity against resistant strains of parasites. These compounds have been suggested for clinical trials due to their potential for extended protection against infection even after oral administration (Werbel et al., 1986).

Nonlinear Optical Properties

  • Studies on molecular complexes formed with biphenyl derivatives demonstrate their potential in creating materials exhibiting quadratic nonlinear optical behavior, which is important in the development of optical technologies (Muthuraman et al., 2001).

Chemotaxis and Biodegradation

  • A strain of Ralstonia sp. SJ98 has been found capable of utilizing compounds like 3-Methyl-4-nitrophenol (a related biphenyl derivative) as a sole carbon source, indicating its potential in environmental bioremediation (Bhushan et al., 2000).

Liquid Crystal Properties

  • Biphenyl derivatives with lateral multifluoro substituents have been synthesized, showing that these compounds exhibit enantiotropic mesophases, which are relevant for the development of novel liquid crystal compounds (Weng et al., 2019).

Synthesis of Pharmaceutical Intermediates

  • Biphenyl derivatives have been used in the synthesis of various pharmaceutical intermediates, suggesting their broad applicability in drug development (Gondela & Walczak, 2005).

Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASELMABFFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460502
Record name 3-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-03-4
Record name 3-Methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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